2,6-Dichloro-3-hydroxyisonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

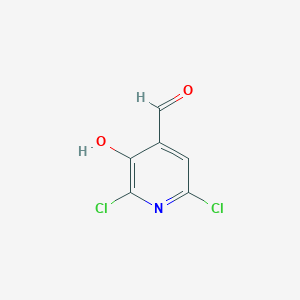

2,6-Dichloro-3-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group on the aromatic ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Métodos De Preparación

The synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde typically involves the chlorination of 3-hydroxyisonicotinaldehyde under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .

The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity .

Análisis De Reacciones Químicas

2,6-Dichloro-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would yield an alcohol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

DCHINA has shown promising results in antimicrobial assays. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Potential as an Anticancer Agent

Recent research has indicated that DCHINA may inhibit tumor growth in certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Case Study: Anticancer Activity

Agricultural Applications

Pesticidal Properties

DCHINA has been investigated for its potential use as a pesticide. Its structural characteristics suggest it may act as an effective herbicide by inhibiting key enzymes involved in plant growth.

Case Study: Herbicidal Efficacy

| Target Plant | Effective Concentration (EC50) | Reference |

|---|---|---|

| Amaranthus retroflexus | 50 µg/mL | |

| Solanum nigrum | 75 µg/mL |

Materials Science

Fluorescent Properties

DCHINA exhibits unique fluorescent properties, making it suitable for applications in materials science, particularly in the development of fluorescent probes and sensors. Its fluorescence can be tuned by altering pH levels, which allows for versatile applications in bioimaging.

Case Study: Fluorescence Emission

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

2,6-Dichloro-3-hydroxyisonicotinaldehyde can be compared to other similar compounds, such as:

2,6-Dichloroisonicotinaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxyisonicotinaldehyde: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

2,6-Dichloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.

The uniqueness of this compound lies in its combination of chlorine atoms and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties .

Actividad Biológica

2,6-Dichloro-3-hydroxyisonicotinaldehyde (DCHA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of DCHA, including its mechanisms of action, antiproliferative effects, antimicrobial properties, and antioxidant capabilities.

Chemical Structure and Properties

DCHA is characterized by the presence of two chlorine atoms and a hydroxyl group on the isonicotinic aldehyde framework. Its chemical structure can be represented as follows:

DCHA's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes related to growth and proliferation.

Antiproliferative Activity

DCHA has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that DCHA exhibits cytotoxicity with IC50 values in the low micromolar range. For instance, one study reported that DCHA had an IC50 value of approximately 3.1 μM against MCF-7 breast cancer cells .

Table 1: Antiproliferative Activity of DCHA Against Different Cancer Cell Lines

The observed antiproliferative activity is not solely dependent on oxidative stress induction or inhibition, suggesting that DCHA may employ alternative mechanisms to exert its effects .

Antimicrobial Properties

DCHA has been evaluated for its antimicrobial activity against various pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DCHA have been reported as follows:

Table 2: Antimicrobial Activity of DCHA

These findings indicate that DCHA possesses selective antibacterial activity, particularly against Gram-positive strains.

Antioxidant Activity

In addition to its antiproliferative and antimicrobial properties, DCHA exhibits antioxidant activity. Studies have demonstrated that it can reduce reactive oxygen species (ROS) levels in cells, although its efficacy is lower compared to established antioxidants like N-acetyl-L-cysteine (NAC) .

Table 3: Antioxidant Activity Comparison

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of DCHA in cancer treatment and infectious disease management. For example, a study focusing on the synthesis of novel derivatives based on DCHA revealed enhanced biological activities in some analogs, indicating the importance of structural modifications for improved efficacy .

Moreover, the exploration of DCHA's mechanism revealed that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Propiedades

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185423-26-1 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.